N-{1-[(3-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-[(3-methylphenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-13-4-2-5-14(10-13)11-18-9-3-6-15(12-18)17-21(19,20)16-7-8-16/h2,4-5,10,15-17H,3,6-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZXHAXPGSZLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC(C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[(3-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C15H20N2O2S
- Molecular Weight : 292.40 g/mol
The structure consists of a cyclopropanesulfonamide moiety attached to a piperidine ring, which is further substituted with a 3-methylphenyl group. This unique structure is believed to contribute to its biological activity.
Research indicates that this compound may function as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, compounds with similar structural features have shown significant inhibitory effects on c-Met kinase, which plays a crucial role in tumor growth and metastasis. The inhibition of c-Met has been linked to reduced cell proliferation in various cancer cell lines, including MKN45 gastric cancer cells .
In Vitro Studies
In vitro studies have demonstrated that compounds bearing similar scaffolds exhibit potent inhibitory activity against c-Met kinase, with IC50 values ranging from 8.6 nM to 81 nM. For example, one study reported that a derivative exhibited an IC50 of 0.57 μM against MKN45 cell proliferation .
Table 1: Inhibitory Activity of Related Compounds
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound A | 8.6 | MKN45 |
| Compound B | 16 | MKN45 |
| Compound C | 64 | Other cancer cell lines |
Case Studies
Case Study 1: c-Met Inhibition
A study focused on the synthesis and evaluation of compounds similar to this compound found that modifications in the piperidine structure significantly impacted biological activity. The introduction of alkyl groups enhanced the inhibitory effects on c-Met kinase, suggesting that structural optimization could lead to more potent analogs .
Case Study 2: Anticancer Activity
Another research highlighted the anticancer properties of related sulfonamide derivatives, which demonstrated effective cytotoxicity against various cancer cell lines. These findings support the hypothesis that the sulfonamide group plays a critical role in enhancing biological activity .
Pharmacological Implications
The potential pharmacological applications of this compound are vast, particularly in oncology. The ability to inhibit key signaling pathways associated with cancer progression positions this compound as a candidate for further development as an anticancer agent.
Future Directions
Further research is warranted to explore:
- In Vivo Efficacy : Testing the compound's effectiveness in animal models.
- Mechanistic Studies : Understanding the precise molecular interactions involved in its biological activity.
- Toxicological Assessments : Evaluating safety profiles for potential clinical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The following table summarizes the molecular properties of N-{1-[(3-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide and its closest analogs from the evidence:
Notes:
- *Molecular weight for the target compound is calculated based on its formula (C₁₆H₂₂N₂O₂S).
- Substituents at the piperidine N1 position are the primary differentiating factor among these analogs.
Functional Implications of Structural Variations
Target vs. N-{1-[(1,1-dioxo-1λ⁶-thian-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
- Substituent Impact : The 1,1-dioxothian-4-ylmethyl group in the analog introduces a sulfone-containing heterocycle, which increases molecular weight (350.5 vs. 306.4) and polarity. This may enhance solubility but reduce blood-brain barrier permeability compared to the target’s lipophilic 3-methylbenzyl group.
Target vs. N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
- Substituent Impact: The 3-chloro-5-cyanopyridinyl group introduces electronegative atoms (Cl, CN) that could enhance binding to aromatic residues in receptor pockets. The higher molecular weight (340.8 vs. 306.4) reflects increased steric bulk.
- Pharmacological Relevance : Pyridine derivatives are prevalent in kinase inhibitors and GPCR modulators, implying divergent biological pathways compared to the target’s benzyl group .
Research Findings and Hypothetical Activity
While direct pharmacological data for the target compound are absent, inferences can be drawn from its analogs:
- GPCR/Ion Channel Modulation : Piperidine-sulfonamide hybrids (e.g., LY303870, SR140333 in ) often act as neurokinin or serotonin receptor antagonists . The target’s 3-methylbenzyl group may favor interactions with hydrophobic receptor domains.
- Metabolic Stability : The cyclopropane ring in the sulfonamide moiety could improve metabolic stability by reducing oxidative degradation, a feature observed in analogs like L-703606 .
Preparation Methods
Piperidine Core Construction
Piperidin-3-amine derivatives are commonly synthesized via reductive amination or cyclization of linear precursors. For example:
-
Reductive Amination :
-
Boc Protection Strategy :
Table 1: Alkylation Conditions for Piperidine Intermediate
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Methylbenzyl bromide | DMF | 60 | 12 | 88 |
| KCO | DMF | 60 | 12 | - |
Sulfonamide Coupling Strategies
Direct Sulfonylation with Cyclopropanesulfonyl Chloride
The amine intermediate reacts with cyclopropanesulfonyl chloride under basic conditions:
Table 2: Sulfonylation Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | DCM | 0 → 25 | 4 | 80 |
| Pyridine | THF | 25 | 6 | 72 |
Carbodiimide-Mediated Coupling
Alternative methods employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for sulfonamide formation:
-
Activation :
-
Coupling :
Stereochemical Considerations
Chiral Resolution
If enantiomerically pure material is required:
-
Chiral HPLC separates racemic mixtures of the piperidine intermediate.
-
Asymmetric Synthesis : Use of Evans auxiliaries or catalytic asymmetric hydrogenation to install stereocenters.
Scalability and Process Optimization
Large-Scale Alkylation
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-{1-[(3-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide, and how can purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. For example, coupling reactions (e.g., Suzuki-Miyaura for aryl groups ) and sulfonamide formation via methanesulfonyl chloride in the presence of a base like triethylamine . Purity is assessed using HPLC (high-performance liquid chromatography) and NMR spectroscopy , with reaction conditions optimized for temperature (room temp to reflux) and solvents (e.g., dichloromethane, acetonitrile) .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR to verify proton environments and carbon frameworks.
- Mass Spectrometry (MS) for molecular weight confirmation.
- X-ray crystallography (if crystalline) to resolve stereochemistry, as seen in related sulfonamide derivatives .
Q. What preliminary biological assays are recommended to screen its therapeutic potential?
- Methodological Answer : Initial screening includes:
- Enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets) .
- Cellular viability assays (MTT or ATP-based) to assess cytotoxicity.
- Binding affinity studies (SPR or fluorescence polarization) to quantify interactions with receptors .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of its structure-activity relationship (SAR)?
- Methodological Answer :
- Molecular docking (AutoDock, Schrödinger) predicts binding modes to targets like enzymes or GPCRs .
- Molecular Dynamics (MD) simulations assess stability of ligand-receptor complexes under physiological conditions .
- QSAR models optimize substituents (e.g., cyclopropane or methylphenyl groups) for improved potency .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise from assay conditions or impurities. Mitigation includes:
- Dose-response validation to confirm activity thresholds.
- Orthogonal assays (e.g., biochemical vs. cellular assays) .
- Batch reproducibility checks via HPLC-MS to rule out synthetic variability .
Q. How can the compound’s metabolic stability and pharmacokinetics be evaluated preclinically?
- Methodological Answer :
- In vitro microsomal stability assays (human/rat liver microsomes) to measure metabolic half-life.
- Caco-2 permeability assays for intestinal absorption potential.
- Pharmacokinetic profiling in rodent models (IV/PO administration) to determine bioavailability .
Q. What advanced techniques characterize its interactions with biological targets at the atomic level?
- Methodological Answer :
- Cryo-EM or X-ray crystallography to resolve bound structures with targets .
- Isothermal Titration Calorimetry (ITC) for thermodynamic profiling of binding.
- NMR-based fragment screening to map binding epitopes .
Key Considerations for Future Research
- Limitations : Solubility challenges in aqueous buffers may require formulation optimization (e.g., PEGylation ).
- Emerging Directions : Explore covalent binding strategies (e.g., acrylamide warheads) for irreversible target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
